Cas no 1805261-96-4 (Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate)

Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate is a high-value pyridine derivative used as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its key structural features—difluoromethyl, iodo, and nitro substituents—enhance reactivity, enabling selective functionalization in cross-coupling reactions and nucleophilic substitutions. The electron-withdrawing nitro group and electron-deficient pyridine core facilitate further modifications, while the iodine atom serves as a handle for metal-catalyzed transformations. The methyl ester group offers additional derivatization flexibility. This compound is particularly useful in the development of fluorinated bioactive molecules due to the metabolic stability imparted by the difluoromethyl moiety. Its well-defined reactivity profile makes it a reliable building block for complex heterocyclic systems.
Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate structure
1805261-96-4 structure
Product Name:Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate
CAS No:1805261-96-4
MF:C8H5F2IN2O4
MW:358.037581205368
CID:4894222
Update Time:2025-10-28

Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate
    • Inchi: 1S/C8H5F2IN2O4/c1-17-8(14)5-4(11)6(13(15)16)3(2-12-5)7(9)10/h2,7H,1H3
    • InChI Key: SZNKLWOCXRVJIS-UHFFFAOYSA-N
    • SMILES: IC1C(C(=O)OC)=NC=C(C(F)F)C=1[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 312
  • XLogP3: 2.1
  • Topological Polar Surface Area: 85

Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029021770-250mg
Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate
1805261-96-4 95%
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$1,068.20 2022-04-01
Alichem
A029021770-500mg
Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate
1805261-96-4 95%
500mg
$1,819.80 2022-04-01
Alichem
A029021770-1g
Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate
1805261-96-4 95%
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$3,010.80 2022-04-01

Additional information on Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate

Comprehensive Overview of Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate (CAS No. 1805261-96-4)

Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate (CAS No. 1805261-96-4) is a highly specialized pyridine derivative that has garnered significant attention in the field of organic synthesis and pharmaceutical intermediates. This compound, characterized by its unique difluoromethyl and nitro functional groups, serves as a critical building block in the development of bioactive molecules. Its structural complexity and reactivity make it a valuable asset for researchers exploring drug discovery and agrochemical applications.

The growing interest in fluorinated compounds and iodinated pyridines has positioned Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate as a compound of high relevance. Fluorine incorporation, in particular, is a hot topic in medicinal chemistry due to its ability to enhance metabolic stability and bioavailability. This aligns with current trends in precision medicine and targeted therapy, where researchers seek compounds with optimized pharmacokinetic properties. The iodo substituent further expands its utility in cross-coupling reactions, a cornerstone of modern synthetic methodology.

From a synthetic chemistry perspective, CAS No. 1805261-96-4 offers versatile reactivity. The nitro group can be reduced to an amine, enabling the construction of heterocyclic scaffolds, while the methyl ester provides a handle for further derivatization. Such flexibility is crucial for high-throughput screening and library synthesis, addressing the demand for diverse molecular architectures in lead optimization. Recent publications highlight its role in generating kinase inhibitors and antimicrobial agents, reflecting its broad applicability.

In the context of sustainability and green chemistry, the synthesis and handling of Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate adhere to evolving regulatory standards. Researchers are increasingly focusing on atom-efficient protocols and catalytic processes to minimize waste, a trend mirrored in industry practices. This compound's compatibility with flow chemistry and microwave-assisted synthesis further enhances its appeal, as these techniques align with the push for energy-efficient manufacturing.

The analytical characterization of CAS No. 1805261-96-4 involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure precise quality control, a critical factor for pharmaceutical-grade intermediates. Additionally, computational tools like molecular docking and QSAR modeling are employed to predict its interactions in biological systems, bridging the gap between chemical synthesis and therapeutic efficacy.

As the scientific community continues to explore structure-activity relationships (SAR), Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate remains a focal point for innovation. Its integration into combinatorial chemistry and fragment-based drug design underscores its potential to address unmet medical needs. With ongoing advancements in chemoinformatics and AI-driven drug discovery, this compound exemplifies the synergy between traditional synthetic expertise and cutting-edge technology.

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